5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include information about the compound’s role or use, such as whether it’s used in any industrial processes, pharmaceuticals, or research.
Synthesis Analysis
The synthesis analysis of a compound involves detailing the methods and reagents used to synthesize the compound from its constituent elements or precursors. This would typically involve a step-by-step description of the synthesis process, including any catalysts or conditions used, such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity with common reagents, and any decomposition or polymerization reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its spectral properties. It could also involve studying its stability under various conditions, such as light, heat, and exposure to air.Scientific Research Applications
Structure-Affinity Relationship Studies
Research has focused on derivatives of structurally related compounds, examining their binding profiles to understand the structure-affinity relationships. For example, studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a ligand with high affinity and selectivity for dopamine D(4) receptors, involved modifications to its amide bond and alkyl chain. These modifications aimed to explore the effects on dopamine D(4) receptor affinity, showing that certain structural changes can decrease affinity (Perrone et al., 2000).
Synthesis of Novel Derivatives
The synthesis of novel derivatives based on similar core structures has been extensively studied. For instance, the synthesis of formazans from Mannich base derivatives for antimicrobial agents (Sah et al., 2014), and the creation of substituted pyrazole derivatives with potential anti-inflammatory activities have been reported (Abdulla et al., 2014).
Pharmacological Screening
Pharmacological screenings of compounds with similar frameworks have revealed promising biological activities. This includes the evaluation of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives for anti-inflammatory and less toxic effects. Such studies contribute to identifying potential therapeutic agents for various conditions (Abdulla et al., 2014).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives bearing a triazole ring as EGFR inhibitors have shown significant anti-cancer properties. These studies provide insights into the tautomeric properties, conformations, and potential anti-cancer activities of compounds, highlighting the importance of structural features in drug design (Karayel, 2021).
Radiolabeling for PET Tracers
The development of radiolabeled compounds for positron emission tomography (PET) tracers to study dopamine D(4) receptors in vivo demonstrates the application of these compounds in biomedical imaging. This approach aids in understanding the distribution and function of dopamine receptors in the brain (Lacivita et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. This could involve reviewing safety data sheets, toxicity studies, and information on safe handling and disposal.
Future Directions
Future directions could involve suggesting further studies that could be done with the compound. This could include suggesting potential applications, further reactions to study, or other compounds to synthesize using the compound as a starting material.
Please note that this is a general guideline and the specific details would depend on the specific compound and the available information. For “5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide”, you may need to consult a specialist or conduct further research to obtain detailed information.
properties
IUPAC Name |
5-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c1-28-18-8-6-15(22)12-16(18)20(27)23-10-11-25-19(26)9-7-17(24-25)13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXRVJAMSVAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide |
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